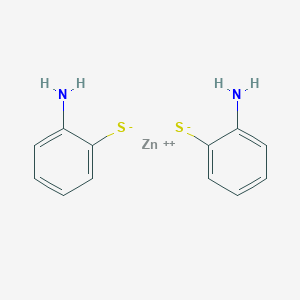

zinc 2-aminobenzenethiolate

Description

The exact mass of the compound Zinc, bis(2-aminophenylthio)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 306472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14650-81-8 |

|---|---|

Molecular Formula |

C12H10N2S2Zn-4 |

Molecular Weight |

313.8 g/mol |

IUPAC Name |

zinc;2-aminobenzenethiolate |

InChI |

InChI=1S/2C6H7NS.Zn/c2*7-5-3-1-2-4-6(5)8;/h2*1-4,8H,7H2;/q;;+2/p-2 |

InChI Key |

RPUGZLGVGYYLDA-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)N)[S-].C1=CC=C(C(=C1)N)[S-].[Zn+2] |

Canonical SMILES |

C1=CC=C(C(=C1)[NH-])[S-].C1=CC=C(C(=C1)[NH-])[S-].[Zn] |

Synonyms |

Zinc bis(2-aminobenzenethiolate) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Zinc 2-Aminobenzenethiolate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of zinc 2-aminobenzenethiolate, with a particular focus on its relevance to researchers in chemistry and drug development. This compound, a coordination complex, is formed by the reaction of zinc(II) ions with 2-aminobenzenethiol. This guide details the synthetic methodologies, spectroscopic and structural characterization, and explores the potential biological activities of this compound, drawing parallels with other zinc-containing enzyme inhibitors. While specific experimental data for the title compound is sparse in publicly available literature, this guide consolidates the known information and provides representative protocols and data based on closely related structures and general chemical principles.

Introduction

Zinc is an essential trace element in biological systems, playing crucial catalytic and structural roles in a vast number of enzymes and transcription factors. The coordination chemistry of zinc is of significant interest in the development of therapeutic agents, as zinc complexes have been investigated for a variety of medicinal applications. This compound, also known as zinc bis(2-aminobenzenethiolate), is a compound where a central zinc ion is chelated by two 2-aminobenzenethiolate ligands. The ligand coordinates to the zinc ion through both the thiolate sulfur and the amino nitrogen, forming a stable chelate ring. This guide will delve into the chemical properties and synthesis of this compound, and discuss its potential as a modulator of biological activity, particularly in the context of enzyme inhibition.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the most direct approach being the reaction of a zinc(II) salt with 2-aminobenzenethiol. A one-pot synthesis method has also been described.

Direct Synthesis from Zinc(II) Salts

The most common method for the preparation of this compound involves the reaction of a zinc(II) salt, such as zinc acetate, with 2-aminobenzenethiol in a 2:1 molar ratio.[1] The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the thiol. The thiol group is deprotonated in the course of the reaction, and the resulting thiolate anion, along with the amino group, coordinates to the zinc(II) ion.[1]

One-Pot Synthesis

A notable one-pot synthesis involves the reduction of bis-(o-nitrophenyl) disulfide using zinc dust in an acidic medium. This reaction generates the zinc salt of 2-aminobenzenethiol in situ. This method is highly efficient as it combines the final step of ligand synthesis with the complexation step.[1]

Experimental Protocol

Below is a representative experimental protocol for the direct synthesis of this compound. This protocol is based on general procedures for the synthesis of similar zinc thiolate complexes and should be adapted and optimized as needed.

Materials:

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

2-Aminobenzenethiol (C₆H₇NS)

-

Anhydrous ethanol

-

Schlenk flask and other standard glassware for air-sensitive techniques

-

Nitrogen or Argon gas supply

Procedure:

-

In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 1 equivalent of zinc acetate dihydrate in anhydrous ethanol with gentle heating and stirring until a clear solution is obtained.

-

In a separate flask, dissolve 2 equivalents of 2-aminobenzenethiol in anhydrous ethanol.

-

Slowly add the 2-aminobenzenethiol solution to the zinc acetate solution at room temperature with continuous stirring.

-

Upon addition, a precipitate is expected to form. The reaction mixture is typically stirred for several hours (e.g., 2-4 hours) at room temperature to ensure complete reaction.

-

The resulting solid is collected by filtration under inert atmosphere, washed with small portions of cold ethanol to remove any unreacted starting materials, and then dried in vacuo.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Characterization

The structure and purity of this compound are confirmed through various spectroscopic and analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂S₂Zn |

| Molecular Weight | 313.8 g/mol [2] |

| IUPAC Name | zinc bis(2-aminobenzenethiolate)[2] |

| CAS Number | 14650-81-8[2] |

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The coordination of 2-aminobenzenethiol to the zinc ion is evidenced by distinct changes in the IR spectrum. The most significant change is the disappearance of the S-H stretching vibration, which is typically observed for the free ligand.

| Functional Group | Free Ligand (Typical Range, cm⁻¹) | Zinc Complex (Expected) |

| ν(S-H) | ~2500-2600 | Absent |

| ν(N-H) | ~3300-3500 (two bands) | Shift to lower frequency |

| ν(C-S) | ~600-800 | Shift in frequency |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable tools for confirming the structure of the complex in solution. The deprotonation of the thiol group upon coordination leads to the disappearance of the -SH proton signal in the ¹H NMR spectrum. The signals corresponding to the aromatic protons and the amine protons are also expected to shift upon complexation due to the change in the electronic environment.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the 2-aminobenzenethiolate ligand is characterized by π → π* and n → π* transitions. Upon coordination to zinc, these absorption bands may undergo a bathochromic (red) or hypsochromic (blue) shift. The formation of the complex can also give rise to new, often intense, charge-transfer bands, likely of the ligand-to-metal charge transfer (LMCT) type.

Structural Analysis

For illustrative purposes, the crystal structure data of a related zinc complex with a thiolate ligand, bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ²N,N′)zinc(II), is presented below.[3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 23.891 |

| b (Å) | 6.576 |

| c (Å) | 5.519 |

| β (°) | 95.67 |

| Coordination Geometry | Distorted tetrahedral |

Potential Applications in Drug Development

While direct biological studies on this compound are limited, the broader context of zinc chemistry and the known inhibitory effects of zinc on certain enzymes provide a basis for exploring its potential in drug development.

Zinc as an Enzyme Inhibitor

Zinc ions are known to inhibit a variety of enzymes, often by binding to active site residues such as cysteine, histidine, aspartate, and glutamate.[4] Thiolate-containing molecules are of particular interest as they can act as ligands for zinc, potentially targeting the active sites of zinc-containing enzymes or other enzymes with susceptible active site architectures.

Potential Mechanism of Action

It is plausible that this compound could act as an enzyme inhibitor. The thiolate sulfur and amino nitrogen of the ligand are effective zinc-binding moieties. The complex could potentially deliver zinc to an enzyme's active site, leading to inhibition. Alternatively, the entire complex could bind to the active site, with the 2-aminobenzenethiolate ligands interacting with the protein and the zinc ion coordinating to key catalytic residues. This is a common mechanism for the inhibition of metalloenzymes.

Diagram of Potential Enzyme Inhibition:

Caption: Logical flow of potential enzyme inhibition by this compound.

Cytotoxicity Considerations

The cytotoxicity of zinc and its complexes is a critical factor in their development as therapeutic agents. The cellular response to zinc is dose-dependent, with high concentrations often leading to cytotoxicity.[5] The cytotoxic effects of zinc complexes are influenced by the nature of the ligands, which affect the compound's stability, lipophilicity, and cellular uptake. Any potential therapeutic application of this compound would require careful evaluation of its cytotoxic profile against both target cells (e.g., cancer cells) and healthy tissues.

Conclusion

This compound is a coordination complex with well-understood, albeit not extensively documented, synthetic pathways and qualitative characterization profiles. The compound holds potential for applications in materials science and catalysis, and its chemical structure suggests that it could be a candidate for biological evaluation, particularly as an enzyme inhibitor. For researchers in drug development, this compound represents an interesting scaffold that combines a biologically relevant metal ion with a bifunctional organic ligand. Future research should focus on obtaining detailed experimental data, including a definitive crystal structure and comprehensive spectroscopic analysis, as well as systematic in vitro and in vivo studies to elucidate its biological activity and therapeutic potential.

References

- 1. This compound | 14650-81-8 | Benchchem [benchchem.com]

- 2. Zinc, bis(2-aminophenylthio)- | C12H12N2S2Zn | CID 203536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory zinc sites in enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of zinc in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Zinc Bis(2-aminobenzenethiolate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and physicochemical properties of zinc bis(2-aminobenzenethiolate). While a definitive crystal structure for zinc bis(2-aminobenzenethiolate) is not widely available in the public domain, this document compiles available spectroscopic data, outlines common synthetic methodologies, and presents crystallographic data from a closely related zinc aminothiolate complex to serve as a valuable reference for researchers in the field.

Physicochemical Properties

Zinc bis(2-aminobenzenethiolate) is a coordination complex with established physicochemical properties. The compound is typically synthesized through the reaction of a zinc salt with 2-aminobenzenethiol.[1]

| Property | Value |

| IUPAC Name | zinc;2-aminobenzenethiolate |

| CAS Number | 14650-81-8 |

| Molecular Formula | C₁₂H₁₀N₂S₂Zn |

| Molecular Weight | 313.8 g/mol |

| Synonyms | Zinc bis(o-aminothiophenolate), Bis(2-aminothiophenol) zinc salt |

Synthesis and Spectroscopic Characterization

The synthesis of zinc bis(2-aminobenzenethiolate) typically involves the reaction of 2-aminobenzenethiol with a zinc(II) salt, such as zinc acetate, in a 2:1 molar ratio under inert conditions.[1] The coordination of the 2-aminobenzenethiolate ligand to the zinc center can be effectively monitored through various spectroscopic techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic changes upon the formation of the zinc bis(2-aminobenzenethiolate) complex.

| Spectroscopic Technique | Key Spectral Features and Expected Changes upon Complexation |

| Infrared (IR) | The disappearance of the S-H stretching vibration (typically around 2500-2600 cm⁻¹) from the free ligand provides strong evidence of thiolate coordination.[1] Shifts in the N-H stretching vibrations (around 3300-3500 cm⁻¹) and the C-S stretching vibration (600-800 cm⁻¹) are also indicative of complex formation.[1] |

| ¹H NMR | The most significant change is the disappearance of the thiol proton (-SH) signal upon deprotonation and coordination to the zinc center.[1] Shifts in the chemical shifts of the aromatic and amine (-NH₂) protons are also expected.[1] |

| UV-Vis | Due to the d¹⁰ electronic configuration of Zn(II), d-d transitions are not observed. The spectrum is characterized by intraligand (π → π* and n → π*) and ligand-to-metal charge transfer (LMCT) transitions.[1] These bands may exhibit shifts upon coordination.[1] |

Crystal Structure Analysis

As of the latest available data, a complete single-crystal X-ray diffraction structure for zinc bis(2-aminobenzenethiolate) has not been widely reported. However, the analysis of related structures provides valuable insights into the expected coordination environment of the zinc atom.

Representative Crystal Structure: A Related Zinc Aminothiolate Complex

To illustrate the structural characteristics of a zinc aminothiolate complex, crystallographic data for [ZnCl₂{Zn(μ-S-CH₂CH₂NH₂)}]n, a polymeric zinc(II) complex with 2-aminoethanethiol, is presented below.[2] In this structure, the zinc ions are coordinated by both nitrogen and sulfur atoms from the aminothiolate ligand.[2]

| Crystal Data | |

| Compound | [ZnCl₂{Zn(μ-S-CH₂CH₂NH₂)}]n |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 8.4294(4) |

| b (Å) | 8.3920(4) |

| c (Å) | 16.5787(8) |

| α (°) | 90 |

| β (°) | Not Reported |

| γ (°) | 90 |

| V (ų) | Not Reported |

| Z | 2 |

| Calculated Density (g/cm³) | 2.041 |

Selected Bond Lengths and Angles for [ZnCl₂{Zn(μ-S-CH₂CH₂NH₂)}]n[2]

| Bond/Angle | Length (Å) / Angle (°) |

| Zn1-S1 | 2.393(1) |

| Zn1-N1 | 2.024(4) |

| Zn1-S2 | 2.393(1) |

| Zn1-N2 | 2.024(4) |

| S1-Zn1-N1 | Not Reported |

| N1-Zn1-S2 | Not Reported |

Experimental Protocols

Synthesis and Crystallization of a Representative Zinc Thiolate Complex

The following protocol for the synthesis and crystallization of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ²N,N′)zinc(II) is provided as a detailed methodological example for obtaining single crystals of zinc-thiolate complexes suitable for X-ray diffraction analysis.

Materials:

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

2-Mercaptobenzothiazole (MBT)

-

1,10-Phenanthroline (phen)

-

Ethanol

Procedure:

-

Dissolve zinc acetate dihydrate (0.110 g, 0.5 mmol) and 2-mercaptobenzothiazole (0.167 g, 1 mmol) separately in 3 mL of ethanol each.

-

Mix the two solutions and stir for 1 hour at 333 K.

-

Add a solution of 1,10-phenanthroline (0.18 g, 1 mmol) in 3 mL of ethanol dropwise to the reaction mixture.

-

Continue stirring for an additional hour at 333 K.

-

Filter the resulting mixture.

-

Allow the filtrate to stand for slow evaporation over a period of 10 days to obtain single crystals suitable for X-ray analysis.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and structural characterization of zinc-thiolate complexes.

References

An In-depth Technical Guide to the Spectroscopic Properties of Zinc 2-Aminobenzenethiolate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic properties of zinc 2-aminobenzenethiolate complexes. Given the specialized nature of these compounds, this document synthesizes information from closely related zinc-thiolate and zinc-amine complexes to build a detailed predictive analysis. It covers key spectroscopic techniques including UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Vibrational (IR/Raman) spectroscopy. Detailed experimental protocols and structured data tables are provided to facilitate research and development.

Introduction and Synthesis

This compound, also known as zinc bis(2-aminobenzenethiolate), is a coordination complex where zinc(II) is typically chelated by two 2-aminobenzenethiolate ligands. The ligand coordinates to the zinc center through both the deprotonated thiol sulfur and the amino nitrogen, forming a stable chelate ring. These types of complexes are of interest in catalysis, materials science, and as precursors for other organic and inorganic compounds[1].

General Synthesis Protocol

The synthesis of zinc bis(2-aminobenzenethiolate) is generally achieved through the reaction of a zinc(II) salt with 2-aminobenzenethiol in a 1:2 molar ratio. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the thiol group.

Experimental Protocol: Synthesis of Zinc bis(2-aminobenzenethiolate)

-

Reagents and Solvent:

-

Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

-

2-aminobenzenethiol

-

Anhydrous methanol or ethanol

-

A weak base (e.g., triethylamine) may be used to facilitate deprotonation of the thiol.

-

-

Procedure:

-

Dissolve 2-aminobenzenethiol (2 mmol) in anhydrous methanol (20 mL) in a Schlenk flask under an argon or nitrogen atmosphere.

-

In a separate flask, dissolve zinc(II) acetate dihydrate (1 mmol) in anhydrous methanol (10 mL).

-

Slowly add the zinc salt solution to the solution of 2-aminobenzenethiol with constant stirring.

-

If a base is used, it is typically added to the ligand solution before the addition of the zinc salt.

-

A precipitate is expected to form upon mixing. The reaction mixture is stirred at room temperature for several hours to ensure completion.

-

The resulting solid is collected by filtration, washed with cold methanol, and then with diethyl ether.

-

The product is dried under vacuum to yield the zinc bis(2-aminobenzenethiolate) complex[1].

-

Spectroscopic Properties

The coordination of 2-aminobenzenethiolate to the zinc(II) center induces significant changes in the electronic and vibrational properties of the ligand, which can be monitored by various spectroscopic techniques.

UV-Visible Spectroscopy

The UV-Vis spectra of this compound complexes are expected to show absorptions arising from intra-ligand (π → π) and ligand-to-metal charge transfer (LMCT) transitions. The d¹⁰ electronic configuration of Zn(II) precludes any d-d transitions[2][3]. The π → π transitions are typically observed in the UV region, while the LMCT bands, involving the transfer of electron density from the sulfur or nitrogen lone pairs to the zinc center, may appear at longer wavelengths.

Experimental Protocol: UV-Visible Spectroscopy

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the zinc complex (typically 10⁻⁵ to 10⁻⁴ M) in a suitable solvent (e.g., methanol, DMF, or acetonitrile).

-

Measurement: Record the absorption spectrum over a range of 200-800 nm using a quartz cuvette with a 1 cm path length. Use the pure solvent as a reference.

Table 1: Representative UV-Visible Absorption Data for Related Zinc Complexes

| Complex Type | Solvent | λ_max (nm) (Assignment) | Reference |

| Zinc Schiff Base Complex | DMF | 288-290 (π → π), 343-353 (n→π), 382-396 (LMCT) | [2] |

| Zinc Aminoquinoline Complex | Methanol | 235 (π→π), 267, 317 (n→π), 406 (LMCT) | [3][4] |

| Zinc Benzenethiolate | CH₃CN | ~290 (Intraligand and LMCT) | [5] |

Fluorescence Spectroscopy

Zinc(II) complexes are often fluorescent, with emission typically arising from ligand-centered transitions. The rigid structure enforced by chelation can enhance fluorescence by reducing non-radiative decay pathways. The emission properties will be dependent on the specific coordination geometry and the solvent environment.

Experimental Protocol: Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.

-

Sample Preparation: Use a dilute solution of the complex (typically 10⁻⁶ M) in a spectroscopic grade solvent.

-

Measurement: Record the emission spectrum by exciting the sample at the wavelength of maximum absorption (λ_max) determined from the UV-Vis spectrum. An excitation and emission slit width of 5 nm is common. Quantum yields can be determined relative to a standard fluorophore (e.g., quinine sulfate).

Table 2: Representative Fluorescence Data for Related Zinc Complexes

| Complex Type | Solvent | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ) | Reference |

| Zinc N-based Polydentate Complex | Methanol | ~270 | ~350 | Not Reported | [6] |

| Zinc Benzenethiolate | CH₃CN | ~290 | 360 | 0.003 | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the coordination of the ligand to the zinc center. For a diamagnetic d¹⁰ metal like Zn(II), the NMR spectra are expected to be sharp and well-resolved.

-

¹H NMR: Upon complexation, the signal for the thiol proton (-SH) of the free ligand is expected to disappear due to deprotonation[1]. The signals for the amine (-NH₂) and aromatic protons will likely shift downfield due to the donation of electron density to the zinc atom and changes in the electronic environment.

-

¹³C NMR: The carbon signals of the aromatic ring, particularly those adjacent to the sulfur and nitrogen atoms, are expected to show shifts upon coordination, reflecting the change in electron density.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

Measurement: Record ¹H and ¹³C NMR spectra at room temperature. Tetramethylsilane (TMS) is typically used as an internal standard.

Table 3: Representative NMR Chemical Shift Data for Ligands and Related Zinc Complexes

| Nucleus | Compound Type | Solvent | Chemical Shift (δ, ppm) | Comments | Reference |

| ¹H | Free Schiff Base Ligand | DMSO-d₆ | ~10.9 (NH) | Disappears upon complexation | [7] |

| ¹H | Zinc(II) Complex | DMSO-d₆ | 6.5 - 8.2 (Aromatic H) | Downfield shift compared to free ligand | [7] |

| ¹³C | Zinc(II) Thione Complex | DMSO-d₆ | ~4-7 ppm upfield shift for C=S | Indicates coordination through sulfur | |

| ¹³C | Zinc(II) N-based Complex | Methanol-d₄ | 122-167 (Aromatic & C=N) | Signals are shifted compared to free ligand | [6] |

Vibrational (IR and Raman) Spectroscopy

Vibrational spectroscopy provides direct evidence of the coordination bonds formed between the zinc ion and the ligand.

-

IR Spectroscopy: The N-H stretching vibrations (typically around 3300-3400 cm⁻¹) may shift to lower wavenumbers upon coordination. The C-S stretching vibration (around 600-700 cm⁻¹) is also expected to be affected. The most direct evidence of complex formation will be the appearance of new bands at lower frequencies (typically below 500 cm⁻¹), which can be assigned to Zn-N and Zn-S stretching vibrations.

-

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for studying symmetric vibrations and bonds involving heavier atoms like Zn-S.

Experimental Protocol: Vibrational Spectroscopy

-

Instrumentation:

-

IR: A Fourier Transform Infrared (FTIR) spectrometer. Samples are typically prepared as KBr pellets.

-

Raman: A FT-Raman spectrometer with a laser excitation source (e.g., 1064 nm Nd:YAG).

-

-

Measurement: Spectra are typically recorded from 4000 to 400 cm⁻¹ for IR and a similar range for Raman shift.

Table 4: Representative Vibrational Frequencies for Related Zinc Complexes

| Vibrational Mode | Expected Range (cm⁻¹) | Comments | Reference |

| ν(N-H) | 3300 - 3400 | Shift upon coordination | [8][9] |

| Aromatic ν(C-H) | 3000 - 3100 | [8][9] | |

| Aromatic ν(C=C) | 1400 - 1600 | [8][9] | |

| ν(C-S) | 600 - 700 | Shift upon coordination | [7] |

| ν(Zn-N) | 400 - 500 | New band upon complexation | [4] |

| ν(Zn-S) | 300 - 400 | New band upon complexation |

Logical Workflow for Spectroscopic Characterization

The comprehensive characterization of a newly synthesized this compound complex follows a logical progression of spectroscopic analyses to confirm its structure and purity.

References

- 1. This compound | 14650-81-8 | Benchchem [benchchem.com]

- 2. Synthesis, Spectroscopic and Biological Activity Studies of Zinc(II) Complexes of N1,N’4-bis((1E,2E)-2-(hydroxyimino)-1-(4-R)-phenylethylidene)terephthalohydrazide Schiff Base : Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zinc, bis(2-aminophenylthio)- | C12H12N2S2Zn | CID 203536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Crystal Structure, Spectroscopic Properties, and Interaction with Ct-DNA of Zn(II) with 2-Aminoethanethiol Hydrochloride Ligand - PMC [pmc.ncbi.nlm.nih.gov]

The Electrochemical Landscape of Zinc Aminothiolate Complexes: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the electrochemical behavior of zinc aminothiolate complexes, intended for researchers, scientists, and professionals in drug development. Zinc, a redox-inert metal ion in biological systems, gains redox activity through its coordination with sulfur-containing ligands, particularly thiolates. This phenomenon is central to the function of numerous proteins and presents significant opportunities for the design of novel therapeutic agents and functional materials. This document details the synthesis, electrochemical characterization, and potential applications of these versatile complexes. Key experimental protocols are provided, and quantitative electrochemical data are summarized for comparative analysis. Furthermore, logical workflows and conceptual signaling pathways are visualized using Graphviz to facilitate a deeper understanding of the underlying principles.

Introduction

Zinc is an essential trace element, playing critical structural and catalytic roles in a vast array of biological processes. While the Zn(II) ion itself is redox-inactive under physiological conditions, its coordination environment can bestow it with redox sensitivity.[1] The interaction between zinc and the thiol groups of cysteine residues is a cornerstone of this phenomenon, forming zinc-thiolate clusters that are susceptible to oxidation.[2] Oxidation of the thiolate ligands can lead to the release of zinc, which can then act as a signaling molecule, a process integral to cellular redox sensing and signal transduction.[1][2]

This unique interplay between a redox-inert metal and a redox-active ligand has inspired the synthesis and investigation of a wide range of zinc aminothiolate complexes. These synthetic analogues serve as valuable models for understanding the intricate mechanisms of their biological counterparts and as platforms for the development of new technologies, from redox-responsive drug delivery systems to advanced materials for energy storage.[3][4]

This guide will delve into the core electrochemical properties of these complexes, providing a foundational understanding for researchers seeking to explore their potential.

Synthesis of Zinc Aminothiolate Complexes

The synthesis of zinc aminothiolate complexes typically involves the reaction of a zinc salt with an aminothiol ligand in an appropriate solvent. The choice of ligand, solvent, and reaction conditions is crucial in determining the stoichiometry and geometry of the final complex.

A general synthetic procedure involves the deprotonation of the thiol group of the aminothiol ligand with a base, followed by the addition of a zinc(II) salt. Alternatively, direct reaction of the aminothiol with a zinc(II) salt in the presence of a non-coordinating base can also yield the desired complex.

Example Synthesis of a Mixed-Ligand Zinc(II) Complex with Cysteine and Histidine:

Mixed ligand complexes of Zn(II) with amino acids like cysteine and histidine are of particular interest as they mimic the coordination environment in many zinc finger proteins.[3]

Experimental Protocol:

-

Ligand Preparation: Aqueous solutions of L-cysteine and L-histidine are prepared separately.

-

pH Adjustment: The pH of the amino acid solutions is adjusted to a range of 8-9 using a suitable base (e.g., NaOH) to facilitate deprotonation of the thiol and amino groups.

-

Reaction with Zinc Salt: An aqueous solution of zinc chloride (ZnCl₂) is added dropwise to the mixed amino acid solution with constant stirring.

-

Complex Formation: The reaction mixture is stirred at room temperature for several hours to allow for the formation of the [Zn(Cys)(His)] complex.

-

Isolation and Purification: The resulting complex can be precipitated by the addition of a less polar solvent, such as ethanol. The precipitate is then collected by filtration, washed with ethanol and ether, and dried under vacuum.

-

Characterization: The synthesized complex is characterized by elemental analysis, conductivity measurements, and spectroscopic techniques such as IR and NMR.[3]

Electrochemical Characterization

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of zinc aminothiolate complexes. It provides information on the redox potentials, electron transfer kinetics, and stability of the oxidized and reduced forms of the complexes.

Experimental Protocol for Cyclic Voltammetry:

-

Electrolyte Preparation: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., acetonitrile or dimethylformamide) is prepared. The solvent should be of high purity and deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes. For air-sensitive complexes, all manipulations should be performed in a glove box.

-

Working Electrode Preparation: A glassy carbon, platinum, or gold electrode is polished to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). The electrode is then sonicated in distilled water and the solvent to be used for the experiment to remove any residual alumina particles.

-

Electrochemical Cell Setup: A three-electrode cell is assembled, consisting of the polished working electrode, a platinum wire or graphite rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference).

-

Analyte Solution: The zinc aminothiolate complex is dissolved in the deoxygenated electrolyte solution to a typical concentration of 1-5 mM.

-

Data Acquisition: The cyclic voltammogram is recorded by scanning the potential of the working electrode from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The current response is measured as a function of the applied potential.

-

Data Analysis: The resulting voltammogram is analyzed to determine the peak potentials (Epa and Epc) and peak currents (ipa and ipc). The half-wave potential (E₁/₂), which is an approximation of the formal redox potential, can be calculated as the average of the anodic and cathodic peak potentials.

Quantitative Electrochemical Data

The redox potentials of zinc aminothiolate complexes are highly dependent on the nature of the aminothiolate ligand and the coordination environment of the zinc ion. The following tables summarize some of the reported electrochemical data for representative zinc-thiolate and related complexes.

Table 1: Redox Potentials of Selected Zinc-Thiolate Complexes

| Complex/System | Redox Potential (V vs. reference) | Reference Electrode | Notes |

| Zinc-DMcT Complex (1) | 1.43 (oxidation) | Zn²⁺/Zn | In aqueous zinc-ion battery electrolyte.[3][4] |

| Zinc-DMcT Derivative (2) | 1.45 (oxidation), 1.01 (reduction) | Zn²⁺/Zn | In aqueous zinc-ion battery electrolyte.[3][4] |

| Apo-ZF-1 (Cys₂His₂) | -0.326 | Not specified | Midpoint redox potential of the apoprotein.[5] |

| Zn(II)-ZF-1 (Cys₂His₂) | -0.284 | Not specified | Redox potential of the zinc-bound form.[5] |

| Apo-ZF-2 (Cys₄) | -0.365 | Not specified | Midpoint redox potential of the apoprotein.[5] |

| Zn(II)-ZF-2 (Cys₄) | -0.301 | Not specified | Redox potential of the zinc-bound form.[5] |

Table 2: Electrochemical Data for Zinc Complexes in Aqueous Zinc-Ion Battery Applications

| Complex | Anodic Peak Potential (V vs. Zn²⁺/Zn) | Cathodic Peak Potential (V vs. Zn²⁺/Zn) | Voltage Hysteresis (V) | Specific Capacity (mAh g⁻¹) |

| Zinc-DMcT Complex (1) | 1.43 | 1.03 and 0.42 | 1.01 | Negligible |

| Zinc-DMcT Derivative (2) | 1.45 | 1.01 | 0.44 | 107 |

Data extracted from references[3][4].

Visualizing Workflows and Signaling Concepts

While specific signaling pathways for synthetic zinc aminothiolate complexes are not well-defined, we can visualize the logical workflows involved in their study and the conceptual basis of their function as redox sensors.

References

- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Redox properties of Cys2His2 and Cys4 zinc fingers determined by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

One-Pot Synthesis of Zinc 2-Aminobenzenethiolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the one-pot synthesis of zinc 2-aminobenzenethiolate, a compound of interest in coordination chemistry and as a precursor for various heterocyclic compounds. This document details two primary synthetic methodologies, presents available characterization data, and explores a potential biological context for zinc-thiolate interactions.

Introduction

This compound, also known as zinc bis(2-aminobenzenethiolate), is a coordination complex where zinc(II) is chelated by two 2-aminobenzenethiolate ligands. The ligand acts as a bidentate chelating agent, coordinating to the zinc ion through both the deprotonated thiol group and the amino group. One-pot synthesis of this complex is advantageous as it simplifies reaction procedures, reduces waste, and can improve overall efficiency. Two main one-pot approaches are prevalent: the reductive synthesis from a disulfide precursor and the direct complexation of the thiol ligand with a zinc salt.

Synthetic Methodologies

Two primary one-pot synthetic routes for this compound are detailed below.

Reductive Synthesis from Bis(o-nitrophenyl) Disulfide

This method involves the in-situ generation of 2-aminothiophenol from the reduction of bis(o-nitrophenyl) disulfide using zinc dust in an acidic medium, followed by immediate complexation with the zinc ions present in the reaction mixture. This approach is highly efficient as it combines the final step of ligand synthesis with the complexation step.

Experimental Protocol:

A detailed experimental protocol for a similar one-pot synthesis of 2-alkyl-substituted benzothiazoles from bis-(2-nitrophenyl)-disulfides, which proceeds through the formation of the this compound intermediate, is as follows. While the final product in the cited literature is the benzothiazole, the initial steps are directly applicable to the synthesis of the zinc thiolate complex.

-

To a suspension of bis(o-nitrophenyl) disulfide (1 equivalent) in glacial acetic acid, slowly add zinc dust (multiple equivalents) portionwise.

-

The reaction mixture is heated to reflux and stirred vigorously. The progress of the reduction is monitored by the disappearance of the color of the nitro compound.

-

Upon completion of the reduction, the excess zinc dust is filtered off from the hot solution.

-

The filtrate, containing the in-situ generated this compound, is then cooled to room temperature.

-

The product can be precipitated by the addition of water and collected by filtration.

High yields, in the range of 78-90%, have been reported for the subsequent formation of benzothiazoles from this intermediate, suggesting a high efficiency for the initial formation of the zinc thiolate complex[1].

Direct Synthesis from 2-Aminothiophenol and a Zinc Salt

This is a more direct approach where the pre-synthesized 2-aminothiophenol ligand is reacted with a suitable zinc(II) salt, such as zinc acetate. The reaction is typically carried out in a 2:1 molar ratio of the ligand to the zinc salt under inert conditions.[2]

Experimental Protocol:

-

Dissolve 2-aminothiophenol (2 equivalents) in a suitable solvent, such as ethanol or methanol, under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve zinc acetate dihydrate (1 equivalent) in the same solvent.

-

Slowly add the zinc acetate solution to the 2-aminothiophenol solution with continuous stirring.

-

A precipitate of this compound is expected to form. The reaction mixture can be stirred at room temperature or gently heated to ensure complete reaction.

-

The resulting solid is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.

Data Presentation

Quantitative data for this compound is not extensively available in the literature. The following tables summarize the expected characterization data based on the analysis of the ligand and related zinc complexes.

Table 1: Summary of Synthetic Methods and Yields

| Synthesis Method | Starting Materials | Key Reagents | Typical Yield | Reference |

| Reductive Synthesis | Bis(o-nitrophenyl) disulfide | Zinc dust, Acetic acid | High (inferred) | [1] |

| Direct Synthesis | 2-Aminothiophenol, Zinc Acetate Dihydrate | Inert atmosphere | Not reported | [2] |

Table 2: Spectroscopic Characterization Data

| Technique | Ligand (2-Aminothiophenol) Characteristic Peaks | This compound Complex (Expected Observations) |

| FT-IR (cm⁻¹) | ν(S-H) around 2500-2600ν(N-H) around 3300-3500ν(C-S) around 600-800 | Disappearance of the ν(S-H) band upon deprotonation and coordination to zinc.Shift in the ν(N-H) stretching vibrations, indicating coordination of the amino group.Possible shift in the ν(C-S) stretching vibration. |

| UV-Vis (nm) | Aromatic π → π* and n → π* transitions. | Shifts (either bathochromic or hypsochromic) in the ligand's π → π* and n → π* transitions upon coordination.Potential appearance of new, intense charge transfer bands, likely Ligand-to-Metal Charge Transfer (LMCT) from the electron-rich sulfur or nitrogen atoms to the zinc center. |

| ¹H NMR (ppm) | Aromatic protons (multiplet)NH₂ proton (singlet)SH proton (singlet) | Broadening or shifting of the NH₂ proton signal upon coordination.Disappearance of the SH proton signal.Shifts in the aromatic proton signals due to changes in the electronic environment upon complexation. |

Visualization of Reaction Scheme and a Potential Signaling Pathway

The following diagrams illustrate the synthetic workflows and a potential biological signaling pathway where a zinc-thiolate complex could play a role.

Caption: One-pot synthesis workflows for this compound.

Caption: Hypothetical signaling pathway inhibition by this compound.

Conclusion

The one-pot synthesis of this compound offers efficient routes to this versatile coordination complex. While detailed quantitative yield and spectroscopic data for this specific compound are not widely published, the provided protocols based on closely related syntheses offer a strong foundation for its preparation. The potential for zinc-thiolate complexes to interact with biological signaling pathways, such as by inhibiting protein tyrosine phosphatases, underscores the importance of further research into the properties and applications of this class of compounds for professionals in drug development and related scientific fields.

References

The Coordination Chemistry of Zinc with 2-Aminobenzenethiol: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structure, and potential applications of zinc-2-aminobenzenethiol complexes, tailored for researchers, scientists, and drug development professionals.

Introduction

The coordination chemistry of zinc with bifunctional ligands has garnered significant interest due to the diverse structural motifs and potential applications of the resulting complexes, particularly in the realms of materials science and medicinal chemistry. Zinc, as a d¹⁰ metal ion, exhibits flexible coordination geometries, while 2-aminobenzenethiol provides a versatile bidentate ligand with both a soft sulfur donor and a harder nitrogen donor. This combination allows for the formation of stable chelate complexes with interesting electronic and biological properties. This technical guide provides a comprehensive overview of the coordination chemistry of zinc with 2-aminobenzenethiol, focusing on the synthesis, structural characterization, and potential therapeutic applications of the resulting complexes.

Synthesis of Zinc-2-Aminobenzenethiolate Complexes

The primary product of the reaction between zinc(II) ions and 2-aminobenzenethiol is zinc bis(2-aminobenzenethiolate). In this complex, the 2-aminobenzenethiol ligand acts as a bidentate chelating agent, coordinating to the zinc center through the deprotonated thiol sulfur and the nitrogen of the amino group.[1] The synthesis can be achieved through several routes, with the most common being the direct reaction of a zinc(II) salt with 2-aminobenzenethiol in a 1:2 molar ratio.[1]

A notable one-pot synthesis method involves the in-situ generation of the zinc salt of 2-aminobenzenethiol by reducing bis(o-nitrophenyl) disulfide with zinc dust in an acidic medium.[1] The choice of solvent and reaction conditions can influence the crystallinity and purity of the final product.

// Reactants Zn_salt [label="Zinc(II) Salt\n(e.g., Zn(OAc)₂, ZnCl₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aminobenzenethiol [label="2-Aminobenzenethiol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., Ethanol, Methanol)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Inert_Atmosphere [label="Inert Atmosphere\n(e.g., N₂, Ar)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Reaction Reaction [label="Reaction Vessel", shape=box3d, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Product Complex [label="Zinc bis(2-aminobenzenethiolate)", shape=component, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Filtration, Washing, Drying)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="Pure Complex", shape=folder, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Zn_salt -> Reaction; Aminobenzenethiol -> Reaction; Solvent -> Reaction; Inert_Atmosphere -> Reaction; Reaction -> Complex [label="Stirring, Heat (optional)"]; Complex -> Purification; Purification -> Final_Product; }

Caption: A typical experimental workflow for the synthesis and characterization of zinc-aminothiolate complexes.

Potential Applications in Drug Development

Zinc complexes, in general, are being explored for various therapeutic applications due to the essential role of zinc in numerous biological processes. The coordination of zinc with ligands like 2-aminobenzenethiol can modulate its biological activity, offering potential for the development of novel therapeutic agents.

Antimicrobial Activity

Zinc complexes have demonstrated significant antimicrobial properties. The proposed mechanism of action often involves the disruption of the bacterial cell membrane and the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. The lipophilicity of the complex, influenced by the organic ligand, can enhance its ability to penetrate the bacterial cell wall.

dot

Caption: A conceptual signaling pathway for the antimicrobial action of zinc complexes.

Conclusion

The coordination chemistry of zinc with 2-aminobenzenethiol presents a rich field of study with significant potential. The resulting complexes are readily synthesized and exhibit stable tetrahedral geometries. While detailed characterization data for the parent zinc bis(2-aminobenzenethiolate) is somewhat limited in the public domain, analysis of related structures provides a solid framework for understanding its properties. The demonstrated biological activities of related zinc complexes underscore the potential of these compounds in the development of new antimicrobial and other therapeutic agents. Further research into the synthesis of novel derivatives and a deeper investigation into their mechanisms of biological action are warranted to fully exploit their potential in drug development.

References

An In-depth Technical Guide to the Solubility of Zinc 2-Aminobenzenethiolate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc 2-aminobenzenethiolate, a compound of interest in various research and development fields, including materials science and drug discovery. Due to the limited availability of direct quantitative solubility data for this compound, this guide presents qualitative solubility information for the target compound and quantitative data for the structurally analogous compound, zinc 2-mercaptobenzothiazole, to provide valuable insights for experimental design.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its behavior in various applications, from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. For metal complexes like this compound, solubility is governed by a combination of factors including the nature of the organic solvent (polarity, hydrogen bonding capability), the crystal lattice energy of the complex, and the specific interactions between the solute and the solvent molecules.

Data Presentation: Solubility Profile

To provide a quantitative perspective, the following table summarizes the solubility of a structurally similar compound, zinc 2-mercaptobenzothiazole. This data can serve as a useful reference for researchers working with zinc thiolates.

| Solvent | Chemical Formula | Solubility of Zinc 2-Mercaptobenzothiazole |

| Water | H₂O | 20.6 mg/L at 20°C[2] |

| Acidic Methanol | CH₃OH | Slightly Soluble (with heating)[2] |

Note: The solubility of this compound in DMSO is likely to be its highest among common organic solvents, a characteristic often observed for planar, aromatic-containing metal complexes.

Experimental Protocols

I. Synthesis of Zinc bis(2-aminobenzenethiolate)

This protocol describes a common and direct method for the synthesis of zinc bis(2-aminobenzenethiolate) from 2-aminobenzenethiol and a zinc(II) salt.[3]

Materials:

-

2-aminobenzenethiol

-

Zinc acetate dihydrate [Zn(CH₃COO)₂·2H₂O]

-

Ethanol (absolute)

-

Diethyl ether

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 2-aminobenzenethiol (2.0 mmol) in 30 mL of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Zinc Salt: To the stirring solution, add a solution of zinc acetate dihydrate (1.0 mmol) in 20 mL of absolute ethanol dropwise over a period of 15 minutes.

-

Reaction: Stir the resulting mixture at room temperature for 4 hours. A precipitate should form during this time.

-

Isolation of Product: Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid sequentially with 20 mL of ethanol and then 20 mL of diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the product under vacuum for at least 12 hours to yield zinc bis(2-aminobenzenethiolate) as a solid.

II. General Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a compound in various organic solvents.

Materials:

-

This compound (or other compound of interest)

-

A selection of organic solvents (e.g., DMSO, DMF, THF, Acetonitrile, Methanol, Ethanol)

-

Small vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different organic solvent.

-

Equilibration: Tightly cap the vials and agitate them using a vortex mixer for several minutes. Place the vials in a constant temperature shaker (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

Mandatory Visualization

The following diagram illustrates a conceptual workflow for the virtual screening of zinc-containing compounds, a common practice in drug discovery to identify potential therapeutic agents.

Caption: Virtual screening workflow for identifying potential zinc-containing drug candidates.

This guide provides foundational knowledge and practical methodologies for researchers and professionals working with this compound. While direct quantitative solubility data remains elusive, the provided information on its qualitative solubility, the data for a structural analog, and detailed experimental protocols offer a robust starting point for further investigation and application.

References

An In-depth Technical Guide to the FT-IR and UV-Vis Analysis of Zinc 2-Aminobenzenethiolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic analysis of zinc 2-aminobenzenethiolate. This organometallic compound holds significant interest in various research and development sectors due to its potential applications stemming from the coordinated zinc ion and the functionalized aromatic ligand. This document outlines detailed experimental protocols for its synthesis and characterization by Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, presents key data in a structured format, and visualizes the experimental workflow.

Introduction

This compound is a coordination complex where a central zinc(II) ion is typically chelated by two 2-aminobenzenethiolate ligands. The ligand, 2-aminobenzenethiol, is bidentate, coordinating to the zinc ion through both the deprotonated thiol group (thiolate) and the amino group. The resulting complex's structure and electronic properties are of interest for applications in catalysis and materials science. Spectroscopic techniques like FT-IR and UV-Vis are fundamental for confirming the synthesis of the complex and elucidating its structural and electronic characteristics.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and its subsequent analysis using FT-IR and UV-Vis spectroscopy.

Synthesis of Zinc bis(2-aminobenzenethiolate)

The most common method for the synthesis of zinc bis(2-aminobenzenethiolate) involves the direct reaction of 2-aminobenzenethiol with a zinc(II) salt, such as zinc acetate dihydrate, in a 2:1 molar ratio.[1] The thiol group of 2-aminobenzenethiol is deprotonated during the reaction, leading to the formation of the thiolate which then coordinates to the zinc ion.

Materials:

-

2-Aminobenzenethiol (C₆H₇NS)

-

Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Ethanol (absolute)

-

Deionized water

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Schlenk line or glove box for inert atmosphere operations

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Preparation of Reactants: In a 100 mL round-bottom flask, dissolve 2.18 g (0.01 mol) of zinc acetate dihydrate in 30 mL of ethanol. In a separate beaker, dissolve 2.50 g (0.02 mol) of 2-aminobenzenethiol in 20 mL of ethanol.

-

Reaction under Inert Atmosphere: The round-bottom flask containing the zinc acetate solution is placed under an inert atmosphere using a Schlenk line or by working in a glove box. This is crucial to prevent the oxidation of the thiol group.

-

Addition of Ligand: The 2-aminobenzenethiol solution is slowly added dropwise to the stirred zinc acetate solution at room temperature.

-

Reaction and Precipitation: Upon addition of the ligand, a precipitate of zinc bis(2-aminobenzenethiolate) is expected to form. To ensure the completion of the reaction, the mixture is stirred at room temperature for an additional 2 hours.

-

Isolation of the Product: The precipitate is collected by vacuum filtration using a Buchner funnel.

-

Washing: The collected solid is washed with two 15 mL portions of cold ethanol to remove any unreacted starting materials and byproducts, followed by a final wash with a small amount of deionized water.

-

Drying: The product is dried under vacuum at 60 °C for 4 hours to yield the final zinc bis(2-aminobenzenethiolate) complex.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is employed to confirm the coordination of the 2-aminobenzenethiolate ligand to the zinc center by observing shifts in the vibrational frequencies of the key functional groups.

Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Spatula

-

Cleaning solvent (e.g., isopropanol)

Procedure:

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

-

Sample Preparation: A small amount of the dried zinc bis(2-aminobenzenethiolate) powder is placed on the ATR crystal to ensure full coverage.

-

Sample Spectrum Acquisition: The spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The obtained spectrum is analyzed for the characteristic vibrational bands. Key diagnostic peaks to observe are the disappearance of the S-H stretching band and shifts in the N-H and C-S stretching bands compared to the free ligand.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within the synthesized complex. As a d¹⁰ metal ion, Zn(II) does not exhibit d-d electronic transitions. Therefore, the observed absorption bands are attributed to intraligand (π → π*) and ligand-to-metal charge transfer (LMCT) transitions.

Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)

Procedure:

-

Solution Preparation: A stock solution of the zinc bis(2-aminobenzenethiolate) complex is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable solvent (e.g., DMF) in a volumetric flask. A series of dilutions may be prepared to obtain spectra at different concentrations.

-

Baseline Correction: A baseline spectrum of the pure solvent in a quartz cuvette is recorded.

-

Sample Measurement: The UV-Vis spectrum of the sample solution is recorded over a suitable wavelength range (e.g., 200-800 nm).

-

Data Analysis: The absorption maxima (λmax) are identified from the spectrum.

Data Presentation

The following tables summarize the key FT-IR and UV-Vis spectral data for the starting materials and the expected data for the this compound complex.

FT-IR Spectral Data

| Compound | Functional Group | Wavenumber (cm⁻¹) | Expected Change Upon Complexation |

| 2-Aminobenzenethiol (Ligand) | S-H stretch | ~2550 | Disappearance |

| N-H stretch | 3300-3500 (two bands) | Shift to lower wavenumbers | |

| C-S stretch | 600-800 | Shift | |

| Aromatic C=C stretch | 1400-1600 | Minor shifts | |

| Zinc Acetate Dihydrate (Precursor) | C=O stretch (asymmetric) | ~1571[2] | - |

| C=O stretch (symmetric) | ~1447[2] | - | |

| Zinc bis(2-aminobenzenethiolate) (Product) | N-H stretch | Shifted (e.g., 3200-3400) | - |

| Aromatic C=C stretch | ~1400-1600 | - | |

| C-S stretch | Shifted (e.g., 650-850) | - | |

| Zn-N stretch | 400-500 | - | |

| Zn-S stretch | 300-400 | - |

Note: The exact positions of the peaks for the product can vary depending on the specific coordination environment and sample preparation.

UV-Vis Spectral Data

| Compound | Solvent | λmax (nm) | Type of Transition |

| 2-Aminobenzenethiol (Ligand) | Ethanol | ~240, ~320 | π → π |

| Zinc bis(2-aminobenzenethiolate) (Product) | DMF/DMSO | Expected in the range 250-400 | Intraligand (π → π) and Ligand-to-Metal Charge Transfer (LMCT) |

Note: The UV-Vis spectrum of the complex is expected to show a red shift (bathochromic shift) of the intraligand bands and potentially new bands corresponding to LMCT transitions compared to the free ligand.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the spectroscopic analysis.

Caption: Experimental workflow for the synthesis and analysis of this compound.

Caption: Logical flow for the spectroscopic confirmation of this compound.

References

exploring the electronic structure of zinc 2-aminobenzenethiolate

An In-depth Technical Guide to the Electronic Structure of Zinc 2-Aminobenzenethiolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, specifically zinc bis(2-aminobenzenethiolate), is a coordination complex of significant interest in inorganic chemistry and materials science. The core of this compound consists of a central zinc(II) ion coordinated by two 2-aminobenzenethiolate ligands. The ligand itself, 2-aminobenzenethiol, is a versatile precursor in the synthesis of pharmaceuticals, dyes, and advanced materials like benzothiazoles.[1][2] Its importance is derived from the presence of two distinct donor sites on a benzene ring: a soft thiol (-S⁻) group and a harder amino (-NH₂) group.[1] This ambidentate character allows it to act as a chelating ligand, forming stable five-membered rings with the metal center.[1]

Understanding the electronic structure of this compound is crucial for elucidating its reactivity, stability, and potential applications. The Zn(II) ion possesses a d¹⁰ electronic configuration ([Ar]3d¹⁰), which results in a lack of ligand field stabilization energy and allows for flexible coordination geometries, though it typically favors a tetrahedral arrangement with soft donors like sulfur.[1][3][4] The interaction between the filled d-orbitals of zinc and the frontier orbitals of the 2-aminobenzenethiolate ligand dictates the complex's spectroscopic and chemical properties. This guide provides a comprehensive overview of its electronic structure, supported by detailed experimental protocols and data.

Electronic Structure and Coordination

The formation of zinc bis(2-aminobenzenethiolate) involves the coordination of two bidentate 2-aminobenzenethiolate ligands to a central Zn(II) ion. The thiol group (-SH) of the ligand is deprotonated to form a thiolate (-S⁻), which then, along with the amino group (-NH₂), coordinates to the zinc center.[1]

-

Coordination Geometry: Given the d¹⁰ configuration of Zn(II), it typically adopts a tetrahedral coordination geometry to accommodate the two bidentate ligands.[1] The zinc center is coordinated by two sulfur atoms and two nitrogen atoms from the two separate ligands.

-

Metal-Ligand Bonding: The primary and stronger bond is formed with the soft thiolate sulfur, which dictates the main coordination geometry.[1] The harder amino group also forms a coordinate bond, completing the chelate ring.

-

Electronic Transitions: The electronic absorption spectrum of the complex is governed by transitions within the aromatic ligand and charge transfer between the ligand and the metal. The aromatic 2-aminobenzenethiolate ligand exhibits π → π* and n → π* transitions. Upon coordination to the zinc ion, new, often intense, absorption bands may appear, which are attributed to Ligand-to-Metal Charge Transfer (LMCT) from the electron-rich sulfur or nitrogen atoms to the empty orbitals of the zinc center.[1]

Data Presentation

The following tables summarize key quantitative data derived from spectroscopic and analytical techniques used to characterize the electronic structure of this compound and related compounds.

Table 1: Summary of Spectroscopic Data

| Spectroscopic Technique | Feature | Free Ligand (2-aminobenzenethiol) | Zinc bis(2-aminobenzenethiolate) Complex | Interpretation |

| FT-IR | ν(S-H) stretch | ~2500-2600 cm⁻¹ | Absent | Disappearance confirms deprotonation and coordination of the thiol group.[1] |

| ν(N-H) stretch | Two bands, ~3300-3500 cm⁻¹ | Shifted to lower frequencies | Shift indicates coordination of the amino group to the zinc center.[1] | |

| ν(C-S) stretch | ~600-800 cm⁻¹ | Shifted | Shift confirms coordination through the sulfur atom.[1] | |

| UV-Vis | π → π* / n → π* | Present | Shifted (Bathochromic or Hypsochromic) | Coordination to zinc perturbs the electronic energy levels of the ligand.[1] |

| Charge Transfer | Absent | Present (Often intense) | Appearance of new bands indicates Ligand-to-Metal Charge Transfer (LMCT).[1][5] | |

| ¹H NMR | -SH proton | Broad signal | Absent | Confirms deprotonation of the thiol group upon complexation.[1] |

| -NH₂ protons | Broad signal | Shifted and/or broadened | Change in the electronic environment of the amino group due to coordination.[1] | |

| Aromatic protons | Distinct signals | Shifted | Coordination influences the electron density of the aromatic ring.[1] |

Table 2: Representative X-ray Photoelectron Spectroscopy (XPS) Binding Energies

Note: Exact binding energies can vary based on instrument calibration and sample charging. The values below are typical for related Zn-S and Zn-N environments.

| Core Level | Typical Binding Energy (eV) | Chemical State Information |

| Zn 2p₃/₂ | ~1022 eV | Indicates the Zn(II) oxidation state. Symmetrical peak shape suggests a uniform chemical environment.[6][7][8] |

| S 2p | ~162-164 eV | Corresponds to the thiolate (S⁻) species coordinated to the metal center.[9] |

| N 1s | ~399-401 eV | Represents the nitrogen atom of the coordinated amino group. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Protocol 1: Synthesis of Zinc bis(2-aminobenzenethiolate)

This protocol describes a direct synthesis method.[1]

-

Reactants: 2-aminobenzenethiol and Zinc Acetate [Zn(OAc)₂].

-

Stoichiometry: A 2:1 molar ratio of 2-aminobenzenethiol to zinc acetate is typically used.

-

Procedure: a. Dissolve zinc acetate in a suitable solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-aminobenzenethiol in the same solvent dropwise to the zinc acetate solution at room temperature. c. After the addition is complete, heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours) to ensure complete reaction. d. Cool the reaction mixture to room temperature. The product, zinc bis(2-aminobenzenethiolate), will often precipitate out of the solution. e. Collect the precipitate by vacuum filtration. f. Wash the collected solid with cold solvent to remove any unreacted starting materials and soluble impurities. g. Dry the final product under vacuum.

Protocol 2: UV-Vis Spectroscopic Analysis

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: a. Prepare a dilute solution of the synthesized zinc complex in a suitable, UV-transparent solvent (e.g., acetonitrile, DMF). b. Prepare a reference solution containing only the pure solvent.

-

Measurement: a. Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm, using the pure solvent as a blank. b. Identify the wavelengths of maximum absorbance (λ_max) corresponding to intraligand and charge-transfer transitions.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: a. Prepare a KBr pellet by grinding a small amount of the dried zinc complex with anhydrous KBr powder and pressing the mixture into a thin, transparent disk. b. Alternatively, for soluble samples, a spectrum can be obtained from a concentrated solution between salt plates (e.g., NaCl or CaF₂).

-

Measurement: a. Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. b. Analyze the spectrum for the disappearance of the S-H stretching band and shifts in the N-H and C-S stretching bands compared to the free ligand.

Protocol 4: ¹H NMR Spectroscopic Analysis

-

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer.

-

Sample Preparation: a. Dissolve a small amount of the diamagnetic zinc complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). b. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Measurement: a. Acquire the ¹H NMR spectrum. b. Compare the chemical shifts, multiplicities, and integration of the signals with those of the free 2-aminobenzenethiol ligand to identify changes upon coordination.

Protocol 5: X-ray Photoelectron Spectroscopy (XPS) Analysis

-

Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα or Mg Kα).

-

Sample Preparation: a. Mount a small amount of the powdered sample onto a sample holder using conductive carbon tape. b. Ensure the sample is under ultra-high vacuum conditions in the analysis chamber.

-

Measurement: a. Acquire a survey scan to identify all elements present on the surface. b. Perform high-resolution scans over the Zn 2p, S 2p, N 1s, and C 1s regions. c. Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV. d. Analyze the peak positions and shapes to determine the oxidation states and chemical environments of the elements.

Mandatory Visualizations

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Key electronic transitions in this compound.

References

- 1. This compound | 14650-81-8 | Benchchem [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. Zinc | Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]

- 7. chalcogen.ro [chalcogen.ro]

- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Magnetic Properties of Mononuclear Zinc 2-Aminobenzenethiolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected magnetic properties of mononuclear zinc 2-aminobenzenethiolate. It is intended to be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.

Core Principles: Understanding the Magnetism of Zinc(II) Complexes

Mononuclear zinc(II) complexes are characterized by a d¹⁰ electron configuration in the zinc ion. This means that all d-orbitals are completely filled with paired electrons. As a direct consequence of this electronic structure, these complexes are inherently diamagnetic .

Diamagnetism is a form of magnetism whereby a material creates a magnetic field in opposition to an externally applied magnetic field. This results in a weak repulsive force. In the context of mononuclear this compound, the absence of unpaired electrons means it will not exhibit paramagnetic, ferromagnetic, or antiferromagnetic behavior, all of which rely on the presence of unpaired electron spins.

The theoretical magnetic moment of a mononuclear Zn(II) complex is therefore 0 Bohr magnetons (µB). Any experimentally observed magnetic susceptibility would be small and negative, which is characteristic of diamagnetic materials. This is a fundamental principle that governs the magnetic behavior of all closed-shell metal ions.

Expected Quantitative Magnetic Data

Given the d¹⁰ configuration of the Zn(II) ion, the expected magnetic properties of mononuclear this compound are summarized in the table below. These are theoretical values based on fundamental principles of coordination chemistry and magnetism.

| Magnetic Property | Expected Value | Rationale |

| Magnetic Susceptibility (χ) | Small and negative | Characteristic of diamagnetic materials. |

| Effective Magnetic Moment (µ_eff_) | 0 µB | No unpaired electrons in the d¹⁰ Zn(II) center. |

| Electron Paramagnetic Resonance (EPR) | EPR silent | No unpaired electrons to exhibit resonance. |

Experimental Protocols for Confirmation of Diamagnetism

To experimentally verify the diamagnetic nature of mononuclear this compound, the following standard protocols would be employed.

3.1. Synthesis of Mononuclear this compound

A general synthetic route would involve the reaction of a zinc(II) salt (e.g., zinc chloride, ZnCl₂) with 2-aminobenzenethiol in an appropriate solvent, often in the presence of a base to deprotonate the thiol group. The stoichiometry would be controlled to favor the formation of a mononuclear complex.

3.2. Magnetic Susceptibility Measurement

-

Technique: A Superconducting Quantum Interference Device (SQUID) magnetometer is the standard instrument for measuring the magnetic susceptibility of a material.

-

Procedure:

-

A powdered sample of the synthesized complex is placed in a sample holder with known diamagnetic properties.

-

The sample is subjected to a range of applied magnetic fields at a constant temperature (e.g., room temperature).

-

The magnetization of the sample is measured at each field strength.

-

The molar magnetic susceptibility (χ_M_) is calculated from the slope of the magnetization versus applied field plot.

-

Corrections for the diamagnetism of the sample holder and the core diamagnetism of the atoms in the ligand (Pascal's constants) are applied to obtain the corrected molar magnetic susceptibility.

-

-

Expected Outcome: The corrected molar magnetic susceptibility will be a small negative value, confirming the diamagnetism of the complex.

3.3. Electron Paramagnetic Resonance (EPR) Spectroscopy

-

Technique: EPR spectroscopy is a technique that detects species with unpaired electrons.

-

Procedure:

-

A sample of the complex is placed in an EPR tube.

-

The sample is placed within the EPR spectrometer's microwave cavity and a strong magnetic field is applied.

-

The microwave frequency is swept, and absorption of energy is monitored.

-

-

Expected Outcome: No EPR signal will be observed, confirming the absence of unpaired electrons and the diamagnetic nature of the Zn(II) center.

Visualizations

The following diagrams illustrate the conceptual basis for the diamagnetism of mononuclear this compound and a general experimental workflow for its characterization.

Caption: Electron configuration of Zn(II) leading to diamagnetism.

Caption: Workflow for verifying the magnetic properties of the complex.

Conclusion

The fundamental electronic structure of the zinc(II) ion dictates that mononuclear this compound will be a diamagnetic material. While the synthesis and structural characterization of this complex are of scientific interest, its magnetic properties are straightforward and predictable. Any investigation into the magnetic behavior of this compound would serve to confirm its diamagnetic nature, which is a foundational concept in the study of d-block metal complexes. For researchers interested in novel magnetic materials, exploration of complexes with open-shell transition metal ions would be a more fruitful avenue of investigation.

A Technical Guide to the Synthesis of Novel Zinc 2-Aminobenzenethiolate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis, characterization, and potential applications of novel zinc 2-aminobenzenethiolate derivatives. These compounds are of significant interest in coordination chemistry and medicinal research due to their diverse structural possibilities and biological activities, including antimicrobial and anticancer properties.[1][2] The presence of reactive amino and thiol groups on the 2-aminobenzenethiol (2-ABT) ligand allows for extensive functionalization, leading to a wide array of novel zinc complexes.[3]

Core Synthesis Methodologies

The synthesis of this compound derivatives can be broadly categorized into three primary strategies: direct reaction with a zinc salt, in-situ ligand formation, and complexation of pre-functionalized ligands.

Direct Synthesis

The most straightforward method involves the direct reaction between 2-aminobenzenethiol and a zinc(II) salt, such as zinc acetate or zinc chloride.[1][3] In this reaction, the thiol group (-SH) is deprotonated to form a thiolate (S⁻), which, along with the amino group (-NH₂), acts as a bidentate ligand, chelating the zinc ion.[3] The reaction is typically carried out in a 2:1 molar ratio of ligand to zinc salt under an inert atmosphere.[3]

In-Situ (Template) Synthesis

This advanced method allows for the creation of more complex derivatives, particularly Schiff base complexes. In this approach, the zinc(II) ion is present in the reaction mixture during the condensation of 2-aminobenzenethiol with a carbonyl compound (e.g., an aldehyde or ketone).[3] The zinc ion acts as a template, organizing the reactants and facilitating the formation of the Schiff base ligand in a conformation that is ideal for immediate complexation.[3] This can improve the yield and selectivity for the desired complex.[3]

Synthesis via Pre-functionalized Ligands